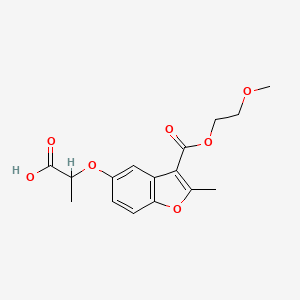

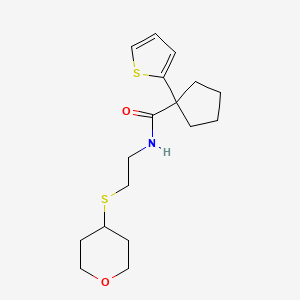

![molecular formula C21H18F3N5 B2961112 N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-76-3](/img/structure/B2961112.png)

N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C21H18F3N5. It is a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .

Synthesis Analysis

The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound encompass the use of eco-compatible catalysts and reaction conditions . The process also involves a sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Triazoloquinazolinamines have been explored for their potential as antibacterial agents. Their ability to interact with bacterial enzymes and receptors makes them candidates for addressing antibiotic resistance. For instance, derivatives of triazoloquinazolinamines have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria .

Antifungal Applications

The triazole ring is a common feature in many antifungal drugs. The structural similarity of F1605-1097 to triazole-containing drugs suggests its potential use in developing new antifungal agents. This could be particularly useful in combating fungal strains that have developed resistance to current medications .

Anticancer Research

Compounds with a triazoloquinazolinamine structure have been investigated for their anticancer properties. Their interaction with various cellular enzymes and the potential to disrupt cancer cell proliferation makes them a subject of interest in oncology research .

Antiviral Activity

The structural complexity of triazoloquinazolinamines allows for the possibility of developing antiviral agents. Their ability to bind with viral enzymes and receptors can be harnessed to inhibit the replication of viruses, offering a pathway for new antiviral drug development .

Antidepressant and Anxiolytic Effects

Given the pharmacological importance of triazole derivatives in central nervous system disorders, F1605-1097 could be explored for its potential effects on mood and anxiety disorders. Its structural features may allow it to interact with neural receptors, providing a basis for developing new treatments for depression and anxiety .

Antihypertensive and Cardiovascular Applications

The triazole core of F1605-1097 is found in some antihypertensive drugs. Research into its cardiovascular effects could lead to the development of novel treatments for hypertension and other cardiovascular diseases .

Antidiabetic Potential

Triazole derivatives have been associated with antidiabetic activity. Investigating the effects of F1605-1097 on glucose metabolism and insulin resistance could contribute to new therapies for diabetes management .

Anti-inflammatory Properties

The compound’s ability to modulate inflammatory pathways could be beneficial in treating various inflammatory conditions. Research into its anti-inflammatory potential may reveal new therapeutic strategies for chronic inflammation .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as [1,2,4]triazolo[1,5-a]pyrimidine derivatives, have been reported to act on various targets, including tubulin , LSD1 , and CDK2 . These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively.

Mode of Action

For example, inhibition of tubulin could disrupt microtubule dynamics, essential for cell division . Inhibition of LSD1 could alter gene expression patterns , and inhibition of CDK2 could disrupt cell cycle progression .

Biochemical Pathways

Given the potential targets, it can be inferred that it might affect pathways related to cell division (via tubulin), gene expression (via lsd1), and cell cycle regulation (via cdk2) . The downstream effects of these interactions could include disrupted cell division, altered gene expression patterns, and halted cell cycle progression .

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound might lead to disrupted cell division, altered gene expression, and halted cell cycle progression .

Eigenschaften

IUPAC Name |

N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5/c22-21(23,24)14-7-5-6-13(12-14)18-20-26-19(25-15-8-1-2-9-15)16-10-3-4-11-17(16)29(20)28-27-18/h3-7,10-12,15H,1-2,8-9H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVVOQLLOSBNGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

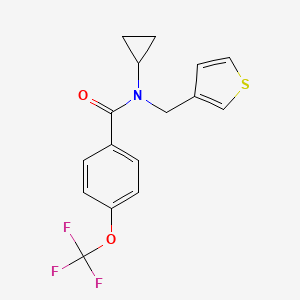

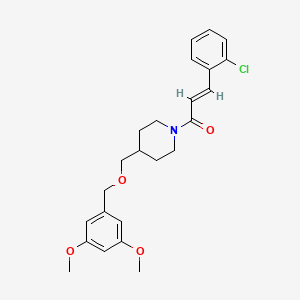

![2-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2961033.png)

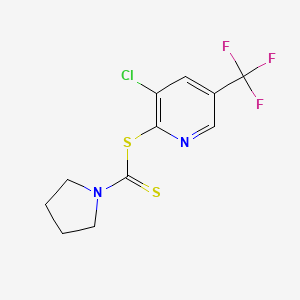

![Methyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2961037.png)

![4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2961038.png)

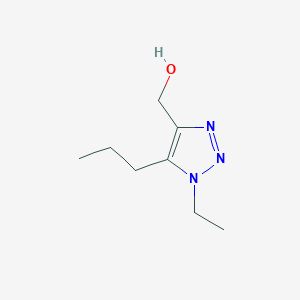

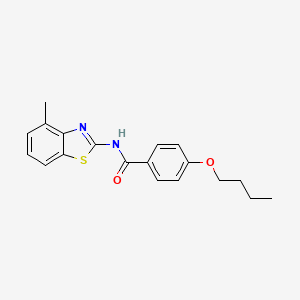

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2961047.png)

![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)

![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)